Verlukast-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

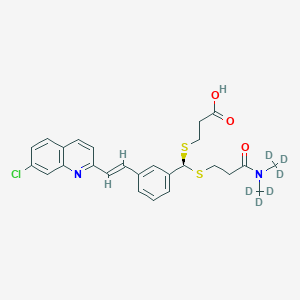

3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUZQJFHDNNPFG-KHHVWKNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Verlukast-d6 (CAS Number: 153698-86-3): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Verlukast-d6, a deuterated analog of the potent leukotriene receptor antagonist, Verlukast. This document outlines supplier information, key technical data, experimental applications, and the underlying pharmacology, serving as a comprehensive resource for its use in research and development.

Core Compound Information

This compound is the deuterium-labeled version of Verlukast (MK-679), a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R).[1] The introduction of deuterium atoms creates a heavier isotopologue, making it an ideal internal standard for mass spectrometry-based quantification of Verlukast in biological matrices.[1] Its CAS number is 153698-86-3.

Supplier and Technical Data

This compound is available from several specialized chemical suppliers. While specific purity and isotopic enrichment values are lot-dependent and should be confirmed with a certificate of analysis from the supplier, the following table summarizes publicly available information from prominent vendors.

| Supplier | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | MK-679-d6, L 668019-d6 | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.13 | >98% (typical) | Information available upon request | 1 mg, 10 mg |

| LGC Standards | - | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.13 | High Purity | Information available upon request | 1 mg, 10 mg |

| Santa Cruz Biotechnology | - | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.12 | Information available upon request | Information available upon request | Inquire |

| Cayman Chemical | - | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.1 | Information available upon request | Information available upon request | Inquire |

| Toronto Research Chemicals | - | C₂₆H₂₁D₆ClN₂O₃S₂ | 521.13 | Information available upon request | Information available upon request | Inquire |

Mechanism of Action: CysLT1 Receptor Antagonism

Verlukast exerts its pharmacological effect by selectively blocking the CysLT1 receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[2] By binding to the CysLT1 receptor, these leukotrienes trigger a signaling cascade that leads to bronchoconstriction, increased vascular permeability, and eosinophil migration. Verlukast competitively inhibits the binding of these endogenous ligands to the CysLT1 receptor, thereby mitigating their pro-inflammatory effects.

The signaling pathway initiated by CysLT1 receptor activation, and consequently blocked by Verlukast, is depicted below.

References

- 1. The signal transduction system of the leukotriene D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Leukotriene D4 Upregulates Oxidized Low-Density Lipoprotein Receptor 1 and CD36 to Enhance Oxidized LDL Uptake and Phagocytosis in Macrophages Through Cysteinyl Leukotriene Receptor 1 [frontiersin.org]

Verlukast-d6: A Technical Guide to Safety and Handling for Research Professionals

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

This document provides an in-depth technical guide on the safety data and proper handling procedures for Verlukast-d6. It is intended for researchers, scientists, and drug development professionals who may be working with this compound. This compound is the deuterated form of Verlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] Verlukast and its deuterated isotopologue are valuable tools in the research of asthma and other inflammatory conditions.

Hazard Identification and Properties

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information can be compiled from various sources for related compounds and general chemical safety principles. This compound should be handled as a potentially hazardous substance.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₁D₆ClN₂O₃S₂ | ChemicalBook |

| Molecular Weight | 521.13 g/mol | ChemicalBook |

| Appearance | Yellow Solid | ChemicalBook |

| Melting Point | >115°C (decomposes) | ChemicalBook |

| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

| Storage Temperature | -20°C Freezer | ChemicalBook |

Proper Handling and Safety Precautions

Given the lack of specific toxicological data, caution should be exercised when handling this compound. Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.

Engineering Controls:

-

Work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Ensure safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of chemotherapy-grade nitrile gloves meeting ASTM D6978 standards.[2]

-

Gown: A disposable, polyethylene-coated polypropylene gown with tight-fitting cuffs is required to prevent skin contact.[2]

-

Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[3][4]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[2]

Hygiene Measures:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Experimental Protocols

The following is a representative experimental protocol for assessing the in-vitro efficacy of this compound as a CysLT1 receptor antagonist, based on methodologies described for Verlukast.[5]

Experiment: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of this compound for the human CysLT1 receptor.

Materials:

-

This compound

-

[³H]Leukotriene D₄ (Radioligand)

-

Membrane preparations from cells expressing human CysLT1 receptor

-

Assay Buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)

-

Scintillation fluid

-

Glass fiber filters

-

Multi-well plates

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a multi-well plate, combine the CysLT1 receptor membrane preparation, a fixed concentration of [³H]Leukotriene D₄, and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled potent CysLT1 antagonist).

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data

The following table summarizes key pharmacological data for Verlukast (the non-deuterated form), which is expected to be comparable for this compound in terms of biological activity.

| Parameter | Species/System | Value | Source |

| IC₅₀ for [³H]LTD₄ Binding | Guinea-pig lung homogenates | 3.1 ± 0.5 nM | [5] |

| IC₅₀ for [³H]LTD₄ Binding | Human lung homogenates | 8.0 ± 3.0 nM | [5] |

| -log K₈ for LTD₄ antagonism | Guinea-pig trachea | 8.8 | [5] |

| -log K₈ for LTD₄ antagonism | Human trachea | 8.3 ± 0.2 | [5] |

Visualizations

Diagram 1: Simplified Leukotriene D₄ Signaling Pathway

Caption: Simplified CysLT1 receptor signaling pathway and the antagonistic action of this compound.

Diagram 2: Experimental Workflow for In-Vitro Binding Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]

- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 5. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Focus on the "-lukast" Drug Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific agent "Verlukast" is not a widely recognized therapeutic, it belongs to the "-lukast" class of drugs known as leukotriene receptor antagonists. Verlukast (also known as MK-679) is a potent and selective antagonist of the leukotriene D4 receptor and has been studied for its potential in treating asthma.[1][2][3][4] This guide will provide a comprehensive technical overview of the leukotriene receptor antagonist class, with a primary focus on the extensively studied and widely used drug, Montelukast. This class of drugs represents a significant therapeutic option in the management of asthma and other respiratory conditions due to their targeted anti-inflammatory and bronchodilatory properties.[5][6]

Leukotriene modifiers, which include receptor antagonists like Montelukast and Zafirlukast, as well as synthesis inhibitors such as Zileuton, are oral medications that play a crucial role in preventing breathing difficulties associated with asthma and allergies.[7] They are particularly effective in managing chronic stable asthma, exercise-induced bronchospasm, and allergic rhinitis.[8][9]

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

The cysteinyl leukotrienes (CysLTs), specifically LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators derived from arachidonic acid.[10][11] These molecules are released from various immune cells, including mast cells and eosinophils, and are key players in the pathophysiology of asthma.[10][12] They induce bronchoconstriction, increase vascular permeability leading to airway edema, enhance mucus secretion, and promote the infiltration of eosinophils into the airways.[8]

The "-lukast" drugs exert their therapeutic effect by selectively and competitively antagonizing the cysteinyl leukotriene type 1 (CysLT1) receptor.[9][13] This receptor is found on airway smooth muscle cells and other pro-inflammatory cells.[10] By blocking the binding of LTD4 to the CysLT1 receptor, these drugs inhibit the downstream signaling cascade that leads to the pathological changes seen in asthma.[13][14] This targeted action effectively reduces airway inflammation and bronchoconstriction.[12][15]

Signaling Pathway of CysLT1 Receptor Antagonism

The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the characteristic features of an asthma attack.[16][17] Leukotriene receptor antagonists like Montelukast prevent this activation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacology of the leukotriene antagonist verlukast: the (R)-enantiomer of MK-571 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. adooq.com [adooq.com]

- 5. Leukotriene receptor antagonists in the treatment of asthma: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. librarysearch.mtroyal.ca [librarysearch.mtroyal.ca]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. respiratory-therapy.com [respiratory-therapy.com]

- 9. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. karger.com [karger.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. youtube.com [youtube.com]

- 14. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 15. Leukotriene modifiers for asthma: Types, side effects, and more [medicalnewstoday.com]

- 16. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

Exploratory Studies on the Metabolic Stability of Verlukast-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the metabolic stability of Verlukast, a potent leukotriene D4 receptor antagonist. Due to the limited availability of public data on the deuterated form, Verlukast-d6, this document focuses on the metabolic pathways and stability of the parent compound, Verlukast, primarily derived from preclinical in vitro and in vivo studies. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the development of this compound and related compounds. It summarizes key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and visualizes the metabolic processes and experimental workflows.

Introduction

Verlukast is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and has been investigated for its potential in treating asthma and other inflammatory conditions.[1] The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and dosing regimen. Understanding the metabolic pathways and the rate of biotransformation is paramount in drug development. This guide explores the metabolic fate of Verlukast, focusing on data from in vitro systems such as liver microsomes and hepatocytes, which are instrumental in predicting in vivo human metabolism. While the primary focus of this document is this compound, the available scientific literature predominantly reports on the non-deuterated form, Verlukast. The insights gleaned from Verlukast's metabolism are considered a valuable surrogate for preliminary assessments of this compound.

Metabolic Pathways of Verlukast

The metabolism of Verlukast is multifaceted, involving Phase I oxidation and Phase II conjugation reactions. In vitro and in vivo studies in rats have identified several key metabolic pathways:

-

Oxidation: Verlukast undergoes oxidation, primarily mediated by Cytochrome P450 (CYP450) enzymes, leading to the formation of various oxidized metabolites.

-

Glucuronidation: The carboxylic acid moiety of Verlukast can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2]

-

Glutathione Conjugation: Verlukast can be conjugated with glutathione (GSH), a reaction that can be catalyzed by Glutathione S-transferases (GSTs).[1]

These pathways are crucial for the detoxification and elimination of the compound from the body.

Signaling Pathway of Verlukast Metabolism

The metabolic transformation of Verlukast involves a series of enzymatic reactions. The diagram below illustrates the general pathways for the metabolism of xenobiotics, which is applicable to Verlukast.

Quantitative Metabolic Stability Data

While specific quantitative in vitro metabolic stability data for this compound in human liver microsomes or hepatocytes is not publicly available, studies on the parent compound Verlukast in rat liver cytosol provide some kinetic parameters for the glutathione conjugation pathway.

Table 1: Kinetic Parameters for Verlukast Glutathione Conjugation in Rat Liver Cytosol

| Substrate | Apparent KM (µM) | Apparent Vmax (nmol/min/mg protein) |

| Verlukast | 107 ± 22 | 0.66 ± 0.21 |

| Glutathione (GSH) | 2320 ± 680 | 0.69 ± 0.14 |

| Data from a study on Verlukast in rat liver cytosol.[1] |

Table 2: In Vivo Metabolite Profile of Verlukast in Rat Bile

| Metabolite/Compound | Percentage of Dose Recovered in Bile (0-4h) |

| Verlukast | 14.5% |

| Glutathione Conjugate | 16.5% |

| Cys-Gly & Cys Conjugates | 7.5% |

| Oxidized/Glucuronide Metabolites | 40.5% |

| Data from a study on Verlukast in rats following intravenous administration.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of compounds like this compound.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This experiment is designed to determine the rate of disappearance of this compound when incubated with HLM, providing an estimate of its intrinsic clearance via Phase I enzymes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer.

-

Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding this compound (e.g., 1 µM final concentration) and the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP450 mediated metabolism or chemical instability.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

The slope of the linear regression will give the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).

In Vitro Metabolic Stability in Human Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as transporters.

Materials:

-

This compound

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Hepatocyte Preparation: Thaw and prepare a suspension of viable human hepatocytes in culture medium.

-

Incubation Setup: Add the hepatocyte suspension to a multi-well plate.

-

Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to the wells to start the incubation at 37°C in a humidified incubator.

-

Time Points: Collect aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

Quenching: Terminate the reaction by adding ice-cold acetonitrile with an internal standard to each aliquot.

-

Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cellular debris.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Analysis:

-

Similar to the HLM assay, calculate the in vitro half-life and intrinsic clearance.

-

Intrinsic clearance (CLint) = (0.693 / t1/2) / (number of hepatocytes/mL).

Conclusion

The metabolic stability of Verlukast appears to be governed by a combination of Phase I oxidation and Phase II conjugation reactions, including glucuronidation and glutathione conjugation. While specific quantitative data for this compound in human in vitro systems is currently unavailable, the information from studies on the parent compound in rat models provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a standardized approach to generating robust and reproducible metabolic stability data for this compound. Future studies should focus on obtaining quantitative data in human-derived in vitro systems to accurately predict its human pharmacokinetics and to further elucidate the specific enzymes involved in its metabolism. This will be critical for the continued development and potential clinical application of this compound.

References

Methodological & Application

Application Note and Protocol for the Quantification of Verlukast in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Verlukast in human plasma using Verlukast-d6 as an internal standard. The methodology is based on established bioanalytical techniques for structurally similar compounds and is intended to serve as a comprehensive starting point for method development and validation.

Introduction

Verlukast is a leukotriene receptor antagonist that has been investigated for its therapeutic potential in respiratory diseases. Accurate quantification of Verlukast in human plasma is crucial for pharmacokinetic and pharmacodynamic studies during drug development. This protocol describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Verlukast in human plasma, employing its stable isotope-labeled analog, this compound, as the internal standard (IS) to ensure accuracy and precision.

The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Verlukast analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Ammonium formate or ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Stock and Working Solutions

-

Verlukast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Verlukast and dissolve it in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Verlukast Working Solutions: Prepare serial dilutions of the Verlukast stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

The protein precipitation method is recommended for its simplicity and efficiency.

-

Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Experimental Workflow: Sample Preparation

Caption: A flowchart illustrating the protein precipitation method for the extraction of Verlukast from human plasma.

LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

2.5.1. Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic (e.g., 80% B) or a shallow gradient |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

2.5.2. Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions for Verlukast and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer and performing a product ion scan.

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | Verlukast: m/z 515.1 (based on a molecular weight of 515.09 g/mol ) This compound: m/z 521.1 (based on a molecular weight of 521.1 g/mol ) |

| Product Ion (Q3) | To be determined experimentally via product ion scan. A common fragmentation for similar structures involves the loss of the propionic acid side chain or other neutral losses. |

| Collision Energy | To be optimized for each transition. |

| Source Temperature | ~500°C |

| Gas Flow Rates | To be optimized for the specific instrument. |

Logical Relationship: Analytical Workflow

Caption: Overview of the analytical workflow from plasma sample to data acquisition.

Method Validation Parameters

A full validation of this method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The following parameters should be assessed:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Verlukast and this compound in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of Verlukast to this compound against the nominal concentration of Verlukast. A linear range of approximately 1 to 1000 ng/mL is anticipated. The correlation coefficient (r²) should be ≥ 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal values for accuracy and a coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) for precision.

-

Recovery: The extraction recovery of Verlukast should be determined by comparing the peak areas of extracted samples to those of unextracted standards.

-

Matrix Effect: The effect of the plasma matrix on the ionization of Verlukast and this compound should be assessed.

-

Stability: The stability of Verlukast in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear presentation and easy comparison.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |

| Verlukast | 1 - 1000 | ≥ 0.99 | y = mx + c |

Table 2: Intra-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |

| LLOQ | 1 | Value | Value | Value |

| LQC | 3 | Value | Value | Value |

| MQC | 100 | Value | Value | Value |

| HQC | 800 | Value | Value | Value |

Table 3: Inter-Day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |

| LLOQ | 1 | Value | Value | Value |

| LQC | 3 | Value | Value | Value |

| MQC | 100 | Value | Value | Value |

| HQC | 800 | Value | Value | Value |

Table 4: Stability Data Summary

| Stability Condition | Concentration (ng/mL) | Mean Stability (%) |

| Freeze-Thaw (3 cycles) | LQC | Value |

| HQC | Value | |

| Bench-Top (4 hours) | LQC | Value |

| HQC | Value | |

| Long-Term (-80°C, 30 days) | LQC | Value |

| HQC | Value |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of Verlukast in human plasma using this compound as an internal standard. The described LC-MS/MS method is anticipated to be sensitive, specific, and robust, making it suitable for supporting pharmacokinetic studies in a drug development setting. Researchers should perform a full method validation to ensure its performance characteristics meet the required regulatory standards.

Application of Verlukast-d6 in bioequivalence studies of Verlukast formulations.

Application Note

Introduction

Verlukast, also known as Montelukast, is a leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis. To ensure the therapeutic equivalence of generic Verlukast formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of conducting accurate and reliable BE studies is the bioanalytical method used to quantify the drug in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Verlukast-d6, is highly recommended and widely adopted in these assays, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

This compound is a deuterated analog of Verlukast. Its physicochemical properties are nearly identical to Verlukast, but it has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium. This mass difference allows for its differentiation from the unlabeled drug by the mass spectrometer, while its similar chromatographic behavior and extraction recovery help to compensate for variations during sample processing and analysis.[1][2] This application note provides a detailed protocol for a bioequivalence study of Verlukast formulations, with a focus on the bioanalytical method using this compound as an internal standard.

Rationale for Using this compound

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis for several reasons:

-

Minimizes Analytical Variability: this compound co-elutes with Verlukast during chromatography and exhibits similar behavior during sample extraction and ionization. This allows it to effectively normalize for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise results.[1][2]

-

Improves Method Ruggedness: By compensating for potential analytical errors, the use of a deuterated internal standard enhances the overall robustness and reliability of the bioanalytical method.

-

Regulatory Acceptance: Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards in bioequivalence studies to ensure data integrity.

Bioequivalence Study Protocol

A typical bioequivalence study for a Verlukast formulation is designed as a randomized, two-period, two-sequence, crossover study in healthy human volunteers under fasting conditions.

Study Design

-

Objective: To compare the rate and extent of absorption of a test Verlukast formulation with a reference Verlukast formulation.

-

Study Population: A statistically sufficient number of healthy adult male and/or female volunteers (typically 24-36).

-

Design: Randomized, open-label, two-treatment, two-period, crossover design with a washout period of at least 7 days between the two periods.

-

Treatments:

-

Test Product: Single oral dose of the generic Verlukast formulation.

-

Reference Product: Single oral dose of the innovator Verlukast formulation.

-

-

Procedure: After an overnight fast, subjects receive a single oral dose of either the test or reference formulation with a standardized volume of water. Blood samples are collected at predefined time points post-dose (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, and 24 hours). Plasma is separated and stored frozen until analysis.

Bioanalytical Method Using this compound

The quantification of Verlukast in plasma samples is performed using a validated LC-MS/MS method with this compound as the internal standard.

Sample Preparation (Protein Precipitation)

-

Thaw the collected plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specified amount of this compound working solution (internal standard).

-

Vortex the mixture for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in the mobile phase and inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Verlukast and this compound. These should be optimized for the specific instrumentation used.

| Parameter | Recommended Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 µm)[1] |

| Mobile Phase | Isocratic mixture of 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v)[1] |

| Flow Rate | 0.8 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 45°C[1] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode[1] |

| MRM Transitions | Verlukast: m/z 586.2 → 568.2[1]this compound: m/z 592.3 → 574.2[1] |

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:

-

Selectivity

-

Linearity (Calibration Curve)

-

Accuracy and Precision (Intra- and Inter-day)

-

Recovery

-

Matrix Effect

-

Stability (Freeze-thaw, bench-top, long-term)

Data Presentation and Pharmacokinetic Analysis

Pharmacokinetic Parameters

The plasma concentration-time data for each subject are used to calculate the following key pharmacokinetic parameters using non-compartmental analysis:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Elimination half-life.

Bioequivalence Assessment

The bioequivalence between the test and reference formulations is assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞. For the two products to be considered bioequivalent, the 90% CIs for these parameters must fall within the acceptance range of 80.00% to 125.00%.

Example Pharmacokinetic Data

The following table summarizes typical pharmacokinetic parameters obtained from a bioequivalence study of a 5 mg Verlukast chewable tablet formulation.

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 607.4 ± 122.9 | 627.7 ± 134.2 | 98.11% (90.00% - 106.9%) |

| AUC0-t (ngh/mL) | 3,316 ± 861 | 3,545 ± 1,070 | 101.2% (95.8% - 106.9%) |

| AUC0-∞ (ngh/mL) | 3,450 ± 904 | 3,722 ± 1121 | 101.6% (96.2% - 107.3%) |

| Tmax (h) | 2.17 ± 0.73 | 2.28 ± 0.88 | N/A |

| t1/2 (h) | 4.8 ± 0.8 | 4.9 ± 0.9 | N/A |

(Data are hypothetical and for illustrative purposes, based on values reported in the literature)[4]

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is essential for conducting high-quality bioequivalence studies of Verlukast formulations. This approach ensures the accuracy, precision, and robustness of the analytical data, which is a prerequisite for the regulatory approval of generic drug products. The detailed protocols and methodologies provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioequivalence evaluation of Verlukast.

References

- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Bioequivalence study of montelukast 5 mg chewable tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Verlukast-d6 Sample Preparation in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verlukast-d6, the deuterated internal standard for Verlukast (Montelukast), is essential for the accurate quantification of Verlukast in biological matrices during pharmacokinetic and bioequivalence studies. The selection of an appropriate sample preparation method is critical for achieving reliable and reproducible results by effectively removing interfering substances from complex biological samples such as plasma, serum, and urine. This document provides detailed protocols for common sample preparation techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), which are applicable to the extraction of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various sample preparation methods used for the analysis of the parent compound, Verlukast (Montelukast), with this compound as the internal standard. These parameters are indicative of the expected performance for this compound extraction.

| Parameter | Protein Precipitation (Acetonitrile)[1] | Liquid-Liquid Extraction (ter-butylmethylether)[2] | Liquid-Liquid Extraction (DCM:EtOAc) | Solid-Phase Extraction (SOLA SAX)[3] |

| Biological Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |

| Linearity Range | 1.0–800.0 ng/mL | 10–1000 ng/mL | 0.5–500 ng/mL | 1–1000 ng/mL |

| LLOQ | 1.0 ng/mL | 10 ng/mL | ≤0.5 ng/mL | 1 ng/mL |

| Recovery | Not explicitly stated | 53–62% | 80.8–86.3% | High recovery reported |

| Intra-day Precision | 1.91–7.10% | <15% | 3.0–13.3% | Not explicitly stated |

| Inter-day Precision | 3.42–4.41% | <15% | 3.0–13.3% | Not explicitly stated |

| Intra-day Accuracy | 98.32–99.17% | 96.23–108.39% | 88.4–100.6% | Excellent accuracy reported |

| Inter-day Accuracy | 98.14–99.27% | 96.23–108.39% | 88.4–100.6% | Excellent accuracy reported |

Experimental Protocols

Protein Precipitation (PPT) Method

This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is a common precipitating agent.[1]

Materials:

-

Biological matrix (e.g., human plasma)

-

This compound internal standard working solution

-

Acetonitrile (HPLC grade)

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Protocol:

-

Pipette 200 µL of the biological matrix sample into a microcentrifuge tube.

-

Add the appropriate volume of this compound internal standard working solution.

-

Add 600 µL of cold acetonitrile to the sample.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Method

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

-

Biological matrix (e.g., human plasma)

-

This compound internal standard working solution

-

Extraction solvent (e.g., ter-butylmethylether or a mixture of Dichloromethane:Ethyl Acetate (25:75, v/v))[2]

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

-

Autosampler vials

Protocol:

-

Pipette 500 µL of the biological matrix sample into a clean extraction tube.

-

Add the appropriate volume of this compound internal standard working solution.

-

Add 2 mL of the extraction solvent (e.g., ter-butylmethylether).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the reconstitution solvent.

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Method

SPE offers high selectivity and can provide the cleanest extracts, which is beneficial for minimizing matrix effects.

Materials:

-

Biological matrix (e.g., human plasma)

-

This compound internal standard working solution

-

SPE cartridges (e.g., SOLA SAX 96 well plate)[3]

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., Water)

-

Wash solvent (e.g., 5% Methanol in water)

-

Elution solvent (e.g., 2% Formic acid in Methanol)

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

-

Autosampler vials

Protocol:

-

Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol.

-

Equilibration: Equilibrate the cartridge by passing 1 mL of water.

-

Loading: Mix 200 µL of the biological matrix sample with the this compound internal standard. Load the mixture onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

-

Elution: Elute this compound and the analyte of interest with 1 mL of 2% Formic acid in Methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Caption: Experimental workflow for this compound sample preparation.

Caption: Logical relationships of sample preparation methods.

References

Application Note: Optimal Mass Spectrometry Settings for the Detection of Verlukast-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verlukast-d6 is the deuterated analog of Verlukast, a potent and selective leukotriene receptor antagonist. Due to its structural similarity and distinct mass, this compound is an ideal internal standard (IS) for the quantitative analysis of Montelukast and related compounds in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note provides detailed methodologies and optimized mass spectrometry settings to ensure sensitive and robust detection of this compound for use in pharmacokinetic and bioequivalence studies.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₆H₂₇D₆ClN₂O₃S₂ |

| Exact Mass | 520.15 Da |

| Monoisotopic Mass | 520.1528232 Da |

Source: PubChem CID 45040684[4]

Mass Spectrometry Parameters

Optimal detection of this compound is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode.[1][5][6]

MRM Transitions

The selection of precursor and product ions is critical for the specificity and sensitivity of the assay. The protonated molecule [M+H]⁺ is typically selected as the precursor ion. The following MRM transitions for this compound have been successfully utilized:

| Precursor Ion (m/z) | Product Ion (m/z) | Application Context |

| 592.3 | 574.2 | Quantification of Montelukast in human plasma[1] |

| 592.288 | 574.300 | Bioequivalence study of Montelukast chewable tablets[6] |

| 592.288 | 427.300 | Bioequivalence study of Montelukast chewable tablets[6] |

Note: The transition 592.3 → 574.2 is a commonly cited and robust choice for quantification.[1] The selection of the most appropriate transition may depend on the specific matrix and potential interferences.

Compound-Specific MS Settings

The following table summarizes typical compound-specific parameters. These settings should be optimized for the specific instrument in use.

| Parameter | Typical Value |

| Ionization Mode | Positive ESI |

| Ion Spray Voltage | 5000 V |

| Source Temperature | 650 °C |

| Dwell Time | 200 ms |

Chromatographic Conditions

Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. Reversed-phase liquid chromatography is the standard approach.

Recommended LC Parameters

| Parameter | Condition 1 | Condition 2 |

| Column | YMC-pack pro C18 (50 x 4.6 mm, 3 µm)[1] | ACE 5 CN (5 cm x 4.6 mm)[6] |

| Mobile Phase A | 10mM Ammonium Formate (pH 4.0)[1] | 0.005 M Ammonium Acetate and 0.1% Formic Acid in Water[6] |

| Mobile Phase B | Acetonitrile[1] | Acetonitrile[6] |

| Gradient/Isocratic | Isocratic (20:80, A:B)[1] | Isocratic (20:80, A:B)[6] |

| Flow Rate | 0.8 mL/min[1] | 0.8 mL/min[6] |

| Injection Volume | 10 µL | 10 µL[6] |

| Run Time | ~2.8 min[1] | ~0.95 min[6] |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for extracting this compound and the analyte of interest from plasma samples.[1]

-

To 200 µL of plasma in a microcentrifuge tube, add the working solution of this compound as the internal standard.

-

Add 800 µL of methanol or acetonitrile to precipitate the plasma proteins.[1][7]

-

Vortex the mixture for 30 seconds to ensure thorough mixing and protein disruption.[7]

-

Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE can provide a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

-

Condition a suitable SPE cartridge (e.g., SOLA SAX) according to the manufacturer's instructions.[7]

-

Spike 180 µL of human plasma with the internal standard (this compound).[7]

-

Add 800 µL of methanol to the plasma sample to disrupt protein binding and vortex for 30 seconds.[7]

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

Inject into the LC-MS/MS system.

Data Presentation

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of Montelukast using this compound as an internal standard.

| Parameter | Result |

| Linearity Range | 1.0 - 800.0 ng/mL[1] |

| Correlation Coefficient (r²) | ≥ 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] |

| Intra-day Precision (%RSD) | 1.91 - 7.10%[1] |

| Inter-day Precision (%RSD) | 3.41 - 4.40%[1] |

| Intra-day Accuracy | 98.32 - 99.35%[1] |

| Inter-day Accuracy | 98.12 - 99.24%[1] |

| Mean Recovery | > 85%[2] |

Visualizations

Experimental Workflow for Sample Analysis

Caption: LC-MS/MS workflow for this compound analysis.

Logical Relationship of Analytical Method Components

Caption: Key components for successful this compound analysis.

References

- 1. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C26H27ClN2O3S2 | CID 45040684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantification of montelukast, a selective cysteinyl leukotriene receptor (CysLT1) antagonist in human plasma by liquid chromatography-mass spectrometry: validation and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the bioequivalence of montelukast chewable tablets after a single oral administration using a validated LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Verlukast-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Verlukast-d6 in high-throughput screening (HTS) assays. Verlukast, a potent and selective leukotriene receptor antagonist, and its deuterated analog, this compound, are invaluable tools in the discovery and development of novel therapeutics targeting inflammatory and respiratory diseases.

Introduction

Verlukast is a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, playing a crucial role in blocking the inflammatory pathways mediated by leukotrienes such as LTD4.[1][2] Its high affinity and specificity make it an excellent reference compound in screening campaigns aimed at identifying new CysLT1 receptor antagonists. This compound, as a stable isotope-labeled version, is particularly useful as an internal standard in mass spectrometry-based assays for pharmacokinetic and metabolism studies, or as a tracer in competitive binding assays. This document outlines the principles and provides a detailed protocol for a competitive binding HTS assay using this compound.

Principle of the Assay

A competitive binding assay is a common HTS format used to identify compounds that bind to a specific target receptor. In this proposed assay, a fluorescently labeled leukotriene D4 (LTD4) analog (tracer) binds to the CysLT1 receptor. Unlabeled this compound competes with the tracer for binding to the receptor. The amount of bound tracer is inversely proportional to the concentration of the competing ligand. In a screening context, test compounds that are potential CysLT1 receptor antagonists will displace the fluorescent tracer, resulting in a measurable change in a fluorescence-based readout, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

Quantitative Data for Verlukast

The following table summarizes the key quantitative data for Verlukast, which is expected to have identical biological activity to this compound.

| Parameter | Species/System | Value | Reference |

| IC50 ([3H]leukotriene D4 binding) | Guinea-pig lung homogenates | 3.1 ± 0.5 nM | [2] |

| IC50 ([3H]leukotriene D4 binding) | Human lung homogenates | 8.0 ± 3.0 nM | [2] |

| IC50 ([3H]leukotriene D4 binding) | Differentiated U937 cell membranes | 10.7 ± 1.6 nM | [2] |

| -log KB (LTD4-induced contractions) | Guinea-pig trachea | 8.8 | [2] |

| -log KB (LTD4-induced contractions) | Human trachea | 8.3 ± 0.2 | [2] |

Signaling Pathway of Leukotriene D4 and Verlukast Action

The following diagram illustrates the signaling pathway of leukotriene D4 (LTD4) and the mechanism of action for Verlukast as a CysLT1 receptor antagonist.

References

Standard Operating Procedure for the Preparation of Verlukast-d6 Stock Solutions

Abstract

This document provides a detailed standard operating procedure (SOP) for the preparation of Verlukast-d6 stock solutions. This compound, a deuterium-labeled analog of Verlukast, is primarily utilized as an internal standard in bioanalytical methods for the quantification of Verlukast or related compounds. This protocol outlines the necessary materials, equipment, and step-by-step instructions for the accurate and reproducible preparation of this compound stock solutions, ensuring their stability and suitability for research and drug development applications.

Materials and Equipment

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), HPLC grade or higher

-

Methanol, HPLC grade or higher

-

Acetonitrile, HPLC grade or higher

-

Deionized or Milli-Q water

-

Volumetric flasks (Class A)

-

Pipettes (calibrated) and sterile pipette tips

-

Amber glass vials with screw caps

-

Analytical balance

-

Spatula

-

Weighing paper

Equipment

-

Vortex mixer

-

Sonicator (optional)

-

Fume hood

-

Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Data Presentation: Recommended Stock Solution Parameters

The following table summarizes the recommended solvents and concentrations for the preparation of this compound stock solutions. The choice of solvent and concentration may vary depending on the specific analytical method and instrumentation.

| Parameter | Recommendation | Notes |

| Primary Solvents | Dimethyl sulfoxide (DMSO)[1] | Suitable for initial high-concentration stock solutions. |

| Methanol[2][3][4] | Commonly used for preparing working solutions from a primary DMSO stock. | |

| Acetonitrile:Water (65:35 v/v)[2] | An alternative solvent system for direct preparation of stock solutions. | |

| Primary Stock Concentration | 1 mg/mL[2] | A common starting concentration for further dilutions. |

| Working Solution Concentration | 100 µg/mL | A typical concentration for an intermediate or working standard solution. |

| Storage Conditions (Short-term) | 2-8°C[3] | For solutions that will be used within a few days. |

| Storage Conditions (Long-term) | -20°C[1] | For extended storage to maintain stability. |

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in DMSO

This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound in DMSO.

Preparation

-

Pre-weighing Preparations: Ensure the analytical balance is calibrated and level. Place a clean, dry weighing paper on the balance and tare.

-

Weighing this compound: Carefully weigh 1 mg of this compound powder onto the tared weighing paper. Record the exact weight.

-

Transfer: Gently transfer the weighed this compound powder into a 1 mL Class A volumetric flask.

-

Dissolution: a. Add approximately 0.8 mL of DMSO to the volumetric flask. b. Vortex the flask for at least 1 minute to facilitate dissolution.[1] c. If necessary, sonicate the flask for 5-10 minutes to ensure complete dissolution.

-

Final Volume Adjustment: a. Once the this compound is fully dissolved, bring the solution to the 1 mL mark with DMSO. b. Invert the flask several times to ensure homogeneity.

-

Storage: a. Transfer the prepared stock solution into a labeled amber glass vial. b. For short-term storage (up to one week), store the solution at 2-8°C.[3] c. For long-term storage, store the solution at -20°C.[1]

Experimental Protocol: Preparation of a 100 µg/mL this compound Working Solution in Methanol

This protocol describes the dilution of the primary stock solution to a working concentration of 100 µg/mL in methanol.

Preparation

-

Primary Stock Equilibration: If the 1 mg/mL primary stock solution was stored at -20°C, allow it to thaw completely and equilibrate to room temperature.

-

Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound primary stock solution into a 1 mL Class A volumetric flask.

-

Dilution: a. Add approximately 0.8 mL of methanol to the volumetric flask. b. Vortex the flask for 30 seconds to ensure thorough mixing.

-

Final Volume Adjustment: a. Bring the solution to the 1 mL mark with methanol. b. Invert the flask several times to ensure a homogenous solution.

-

Storage: a. Transfer the working solution to a labeled amber glass vial. b. Store the working solution at 2-8°C and use within the validated stability period.[3]

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

Safety Precautions

-

Always handle this compound and all solvents within a fume hood to avoid inhalation of powders or vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Refer to the Safety Data Sheet (SDS) for this compound and all solvents for detailed safety and handling information.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in the LC-MS/MS Analysis of Verlukast-d6

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the LC-MS/MS analysis of Verlukast-d6.

Troubleshooting Guides

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying, diagnosing, and mitigating these effects for this compound analysis.

Initial Assessment: Is Matrix Effect the Culprit?

Before diving into extensive method redevelopment, it's crucial to confirm that the observed issues (e.g., poor reproducibility, inaccurate quantification, low sensitivity) are indeed due to matrix effects.

Symptoms Checklist:

-

Inconsistent analyte response between different lots of biological matrix.

-

Poor precision and accuracy in quality control (QC) samples.[1][2]

-

Discrepancy between results from matrix-matched calibrants and neat standards.

-

Signal intensity of this compound varies significantly across different patient samples.[3][4]

If you are experiencing one or more of these symptoms, proceed with the troubleshooting workflow outlined below.

Caption: Troubleshooting workflow for matrix effects.

Step 1: Quantify the Matrix Effect

To effectively troubleshoot, you must first quantify the extent of the matrix effect. The two most common methods are the Post-Extraction Addition and Post-Column Infusion experiments. Detailed protocols for these are provided in the "Experimental Protocols" section.

Step 2: Mitigation Strategies

Based on the assessment, implement one or more of the following strategies:

Strategy 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components, primarily phospholipids and proteins in plasma samples, before they enter the LC-MS/MS system.[7][8]

-

Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids that can cause ion suppression.[8]

-

Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT and is effective for moderately nonpolar compounds like Verlukast.[7]

-

Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can effectively remove a broader range of interferences. For acidic compounds like Verlukast, a mixed-mode or polymeric sorbent can be beneficial.[1][9]

-

Phospholipid Removal Plates/Cartridges: These specialized products are highly effective at depleting phospholipids, a major source of matrix effects in plasma.[10]

Strategy 2: Optimize Chromatographic Separation

If sample preparation alone is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting interferences.

-

Increase Retention: By using a longer column, a shallower gradient, or a mobile phase with a lower organic content, the retention time of this compound can be shifted away from the region of major matrix interference, which often occurs early in the chromatogram.[11]

-

Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or biphenyl column) can alter the selectivity of the separation and resolve this compound from interfering components.

-

Divert Valve: Utilize a divert valve to direct the initial, unretained portion of the eluent, which often contains a high concentration of salts and polar interferences, to waste instead of the mass spectrometer.

Strategy 3: Leverage the Stable Isotope-Labeled Internal Standard

This compound is a stable isotope-labeled internal standard (SIL-IS). A key advantage of using a SIL-IS is its ability to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.[3][4] However, for this compensation to be effective, the analyte and SIL-IS must co-elute perfectly.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects when analyzing this compound in human plasma?

A: The most common sources of matrix effects in human plasma are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are abundant and can co-elute with a wide range of analytes, causing ion suppression.[10] Monitoring for common phospholipid MRM transitions (e.g., precursor to m/z 184) can help identify their elution profile.

Q2: My this compound signal is showing significant ion suppression. What is the first thing I should try?

A: The first and often most effective step is to improve your sample preparation method. If you are currently using protein precipitation, consider switching to solid-phase extraction (SPE) or a dedicated phospholipid removal technique. This will remove a larger portion of the interfering matrix components before the sample is injected into the LC-MS/MS system.

Q3: I am using this compound as an internal standard, but I am still seeing poor reproducibility. Why might this be?

A: While this compound is designed to compensate for matrix effects, this compensation is only effective if it experiences the same degree of ion suppression or enhancement as the unlabeled analyte. If there is a slight chromatographic separation between Verlukast and this compound (due to the deuterium isotope effect), they may elute into regions of the chromatogram with different matrix interferences, leading to inconsistent analyte/IS area ratios. Optimizing your chromatography to ensure perfect co-elution is critical.

Q4: How do I perform a post-column infusion experiment to qualitatively assess matrix effects?

A: A detailed protocol for the post-column infusion experiment is provided in the "Experimental Protocols" section of this document. This experiment will help you visualize the regions of your chromatogram where ion suppression or enhancement is occurring.

Q5: What is an acceptable level of matrix effect?

A: According to regulatory guidelines, the matrix effect should be assessed, and its impact on the accuracy and precision of the assay should be within acceptable limits (typically ±15%). For a robust method, the matrix factor (calculated from the post-extraction addition experiment) should ideally be between 0.85 and 1.15.

Data Presentation

The following tables summarize representative recovery and matrix effect data for leukotriene receptor antagonists similar to Verlukast, analyzed in human plasma using various sample preparation techniques. This data can be used as a benchmark when developing and troubleshooting your own method.

Table 1: Representative Recovery Data for Leukotriene Receptor Antagonists in Human Plasma

| Analyte | Sample Preparation Method | Recovery (%) | Reference |

| Montelukast | Protein Precipitation (Acetonitrile) | 67.7% | [12] |

| Montelukast | Solid-Phase Extraction | >85% | [2] |

| Zafirlukast | Solid-Phase Extraction | 85% | [13] |

| Pranlukast | On-line Solid-Phase Extraction | Not specified, but method was robust | [9] |

Table 2: Representative Matrix Effect Data for Leukotriene Receptor Antagonists in Human Plasma

| Analyte | Sample Preparation Method | Matrix Effect (%) | Reference |

| Montelukast | Protein Precipitation (Acetonitrile) | No significant matrix effect reported with SIL-IS | [12] |

| Montelukast | Solid-Phase Extraction | No significant matrix effect reported with SIL-IS | [2] |

| Zafirlukast | Solid-Phase Extraction | Not explicitly quantified, but minimized | [13] |

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This method helps to identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.

Caption: Post-column infusion experimental setup.

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable and moderate signal.

-

Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer using a T-junction.

-

Equilibrate the system until a stable baseline signal for this compound is observed.

-

Inject a blank, extracted plasma sample (prepared using your current sample preparation method).

-

Monitor the signal of this compound throughout the chromatographic run.

-

Interpretation: Dips in the baseline indicate regions of ion suppression, while peaks indicate regions of ion enhancement. The goal is to have the retention time of Verlukast elute in a region with a stable baseline.

Protocol 2: Post-Extraction Addition for Quantitative Assessment of Matrix Effect

This method provides a quantitative measure of the matrix effect, often expressed as the Matrix Factor (MF).

Procedure:

-

Set A: Prepare a standard solution of this compound in a neat solvent (e.g., reconstitution solvent) at a known concentration (e.g., at low and high QC levels).

-

Set B: Extract at least six different lots of blank biological matrix using your sample preparation method. After the final extraction step, spike the extracts with this compound to the same final concentration as in Set A.

-

Analyze both sets of samples by LC-MS/MS.

-

Calculation:

-

Matrix Factor (MF) = (Peak Area in the Presence of Matrix [Set B]) / (Peak Area in Neat Solution [Set A])

-

Matrix Effect (%) = (1 - MF) x 100

-

Interpretation:

-

MF = 1 (Matrix Effect = 0%): No matrix effect.

-

MF < 1 (Matrix Effect > 0%): Ion suppression.

-

MF > 1 (Matrix Effect < 0%): Ion enhancement.

By following these guidelines and protocols, researchers can effectively identify, troubleshoot, and mitigate matrix effects in the LC-MS/MS analysis of this compound, leading to more accurate and reliable bioanalytical data.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zefsci.com [zefsci.com]

- 6. svg - graphviz: change color of some nodes - Stack Overflow [stackoverflow.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Method Development and Validation of Montelukast in Human Plasma by HPLC Coupled with ESI-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Addressing isotopic cross-contamination in Verlukast-d6 standards.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verlukast-d6 stable isotope-labeled standards. Our goal is to help you identify and resolve potential issues related to isotopic cross-contamination and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a deuterated form of Verlukast, an antagonist of the leukotriene receptor. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because it is chemically almost identical to the non-labeled analyte (Verlukast), it co-elutes and experiences similar ionization effects, allowing for accurate correction of variations during sample preparation and analysis.

Q2: What is isotopic cross-contamination and how can it affect my results?

Isotopic cross-contamination refers to the presence of unlabeled Verlukast in the this compound standard or the contribution of naturally occurring isotopes of Verlukast to the mass channel of this compound. This can lead to an overestimation of the internal standard concentration, which in turn causes an underestimation of the analyte concentration, compromising the accuracy of the quantitative results.[1][2][3]

Q3: What are the potential sources of isotopic cross-contamination with this compound?

There are two primary sources:

-

Incomplete Deuteration: Residual unlabeled Verlukast may be present in the this compound standard from the synthesis process.

-

Isotopic Contribution: Naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) in the unlabeled Verlukast can contribute to the signal at the m/z of this compound, especially when the analyte concentration is very high.[1][2]

Q4: How can I check the isotopic purity of my this compound standard?

The isotopic purity can be assessed by infusing a solution of the this compound standard into the mass spectrometer and acquiring a full scan mass spectrum. The relative intensity of the signal corresponding to unlabeled Verlukast compared to the deuterated standard will indicate the level of isotopic purity.

Troubleshooting Guides

Issue 1: Inaccurate Quantification - Suspected Isotopic Cross-Contamination

Symptoms:

-

High bias in quality control (QC) samples, particularly at the lower limit of quantification (LLOQ).

-

Inconsistent internal standard response across samples.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate quantification.

Corrective Actions:

-

Optimize Internal Standard Concentration: Increasing the concentration of the this compound internal standard can sometimes mitigate the impact of isotopic contribution from high-concentration samples.[2][3]

-

Select a Different MRM Transition: If possible, choose a multiple reaction monitoring (MRM) transition for this compound that has minimal interference from the natural isotopes of Verlukast.

-

Contact the Supplier: If the this compound standard is found to be impure, contact the supplier for a certificate of analysis or a replacement lot.

Issue 2: Deuterium Exchange (Loss of Deuterium Label)

Symptoms:

-

Gradual decrease in this compound signal intensity over time.

-

Appearance of a signal at the m/z of unlabeled Verlukast in samples containing only the deuterated standard.

-

Drifting retention time of the deuterated standard.[5]

Troubleshooting Workflow:

Caption: Workflow to investigate and mitigate deuterium exchange.

Corrective Actions:

-

pH and Temperature Control: Avoid exposing the this compound standard to strongly acidic or basic conditions, and keep samples cool (e.g., in a cooled autosampler) to minimize the rate of exchange.

-